

Cross-Reactivity of C3a (70-77) with Anaphylatoxin Receptors: A Comparative Guide

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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B15608005

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A detailed analysis of the binding and functional activity of the C3a-derived octapeptide, **C3a (70-77)**, reveals a primary interaction with its cognate receptor, C3aR, with limited cross-reactivity with other anaphylatoxin receptors, C5aR1 and C5aR2. This guide provides a comparative overview of its receptor engagement, signaling pathways, and the experimental protocols used for its characterization.

The complement system, a cornerstone of innate immunity, generates potent inflammatory mediators known as anaphylatoxins upon activation. Among these, C3a and C5a exert their effects through specific G protein-coupled receptors (GPCRs): C3aR for C3a, and C5aR1 and C5aR2 for C5a.^[1] While these ligand-receptor pairs are largely specific, the structural and sequence similarities between C3a and C5a suggest the potential for cross-reactivity.^[1] This guide focuses on the C-terminal octapeptide of C3a, **C3a (70-77)**, which is known to mimic the biological activities of the full-length C3a protein.

Quantitative Comparison of Receptor Activity

The interaction of **C3a (70-77)** and its analogues with anaphylatoxin receptors has been quantified through various in vitro functional assays. The following table summarizes the available data on the potency of these peptides in activating C3aR. Data on the direct binding affinity (K_i or IC₅₀) and functional activity of **C3a (70-77)** on C5aR1 and C5aR2 are limited, suggesting weak to no significant interaction.

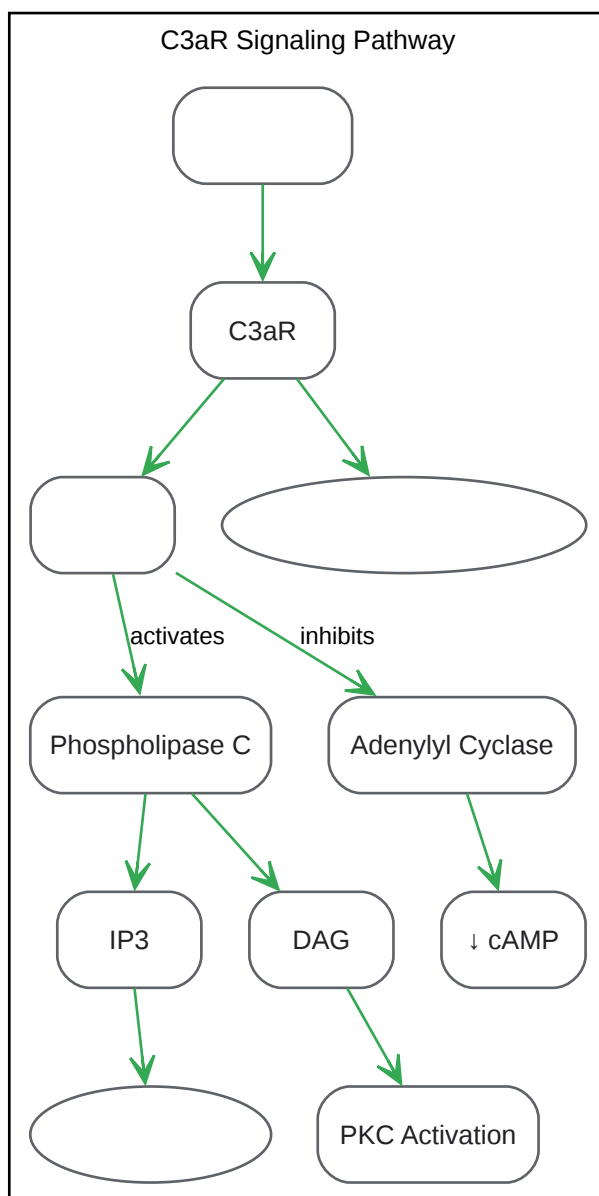
Peptide/Lig and	Receptor	Assay Type	Cell Line	Measured Parameter (EC50)	Reference
C3a (63-77)	C3aR	Calcium Mobilization	3T3-L1 cells	~10 nM	[2]
C3a (63-77)	C3aR	β -arrestin Recruitment	HEK293T cells	5.3 nM (β -arrestin 2)	[3]
Full-length C3a	C3aR	cAMP Inhibition	Not specified	1.0 nM	[1]
Full-length C3a	C5aR1	cAMP Inhibition	Not specified	>1000 nM (low efficacy)	[1]
C3a (70-77)	C3aR	Calcium Mobilization	RAW264.7 cells	1 μ M (single concentration data)	[4]

Note: Data for the specific **C3a (70-77)** peptide is sparse. C3a (63-77) is a closely related and more extensively studied analogue.

Signaling Pathways and Experimental Workflows

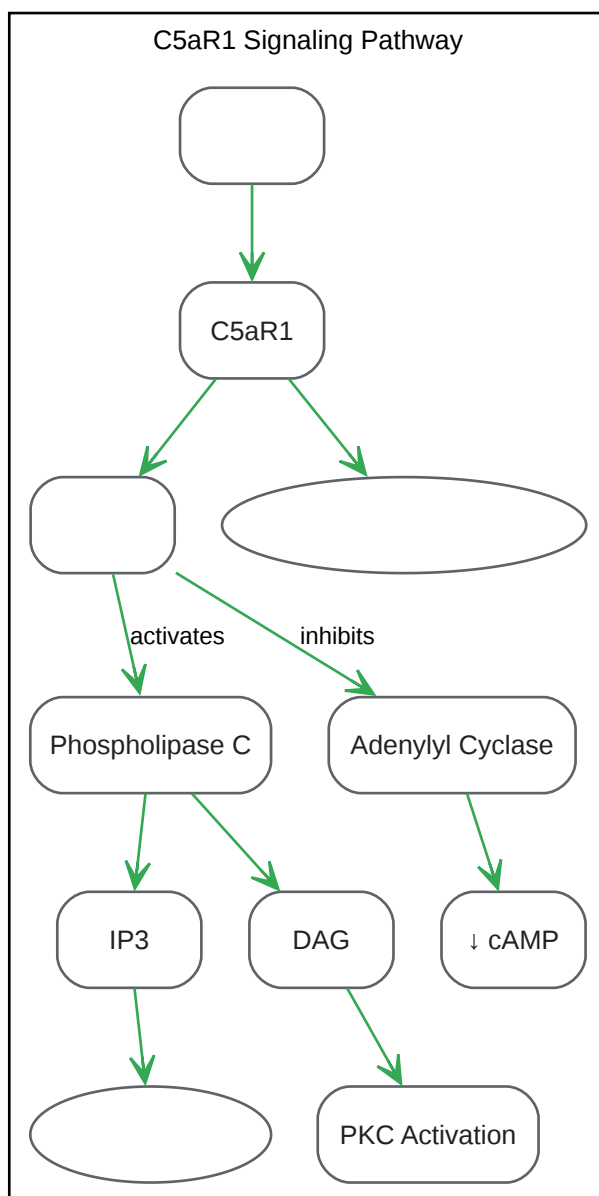
The activation of anaphylatoxin receptors by their ligands initiates distinct intracellular signaling cascades. C3aR and C5aR1 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[\[1\]](#) This activation also triggers calcium mobilization from intracellular stores and the recruitment of β -arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[\[2\]](#)[\[3\]](#) The role of C5aR2 is less defined but is thought to be uncoupled from G-protein signaling and may act as a scavenger receptor or a modulator of C5aR1 and C3aR function.[\[5\]](#)

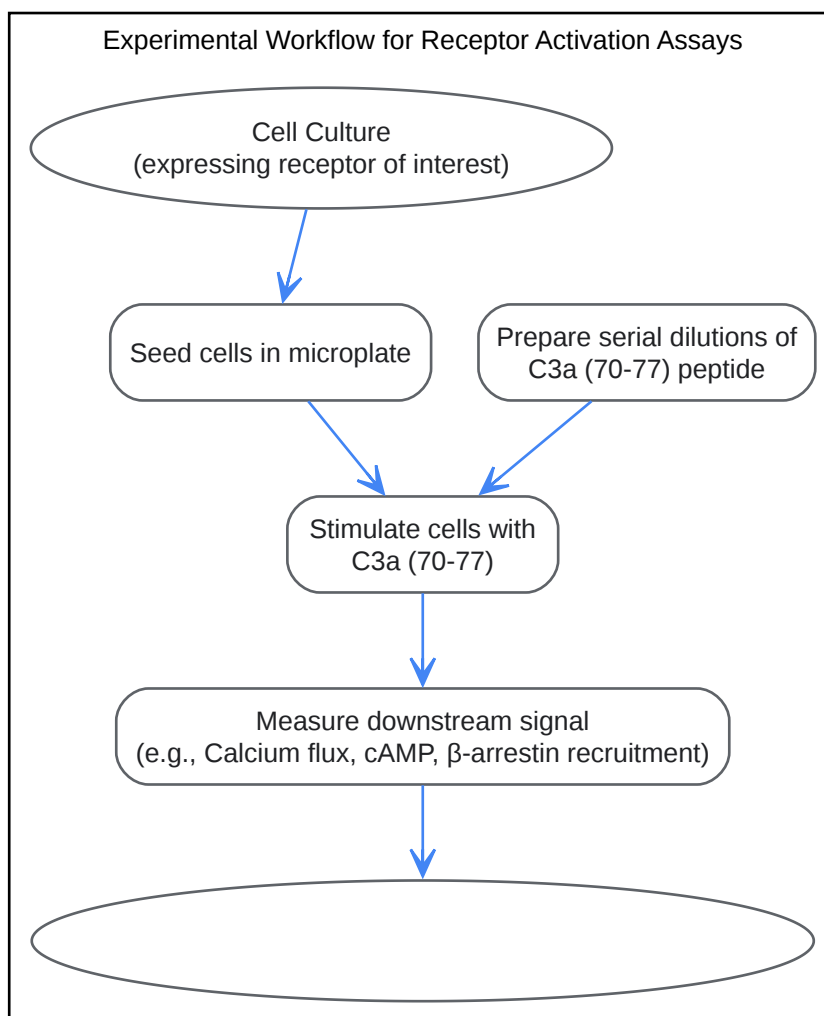
Below are Graphviz diagrams illustrating the generalized signaling pathways for C3aR and C5aR1, and a typical experimental workflow for assessing receptor activation.



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C3aR Signaling Pathway





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